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Introduction

Vabametkib (formerly ABN401) is a potent and selective, orally active small molecule inhibitor
of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway,
through mechanisms such as gene amplification, mutation, or protein overexpression, is a
known driver of tumor growth, invasion, and metastasis in a variety of solid tumors.
Vabametkib is being developed as a targeted therapy for cancers harboring c-MET
aberrations. This technical guide provides a comprehensive summary of the preclinical data for
vabametkib in various cancer models, with a focus on quantitative data, detailed experimental
methodologies, and visualization of key biological pathways and experimental workflows.

Core Mechanism of Action

Vabametkib is a triazolopyrazine derivative that acts as a c-MET inhibitor.[2] It is designed to
target MET exon 14 skipping mutations and other alterations in the c-MET pathway.[3]

Data Presentation
In Vitro Efficacy: Inhibition of c-MET and Cancer Cell
Proliferation

Vabametkib has demonstrated potent and selective inhibition of c-MET kinase activity and the
proliferation of MET-addicted cancer cell lines.
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Cell Line Cancer Type MET Status IC50 (nM)

Hs746T Gastric Cancer MET Amplification 7[1]

SNU5 Gastric Cancer MET Amplification 2

EBC-1 Lung Cancer MET Amplification 3

SNU638 Gastric Cancer o MET ) 43
Overexpression

H1993 Lung Cancer MET Amplification 2

MKN45 Gastric Cancer MET Amplification Not Specified

SNU-620 Gastric Cancer MET Amplification Not Specified

KATOII Gastric Cancer Not Specified >10,000

SNU-1 Gastric Cancer Not Specified >10,000

NCI-N87 Gastric Cancer Not Specified >10,000

AGS Gastric Cancer Not Specified >10,000

HDF Normal Fibroblast Normal >10,000

Table 1: In Vitro IC50 Values of Vabametkib in Various Cell Lines.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft
and PDX Models

Vabametkib has shown significant anti-tumor activity in in vivo models, both as a monotherapy
and in combination with other targeted agents.
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Tumor
Treatmen
Model Cancer Model MET Dose Growth
Type Type Name Status (mglkg) Inhibition
Schedule
(TGI) (%)
. _ MET 5
Cell Line Gastric o
SNU5 Amplificatio 10 days/week  51.26
Xenograft Cancer
n for 3 weeks
30 77.85
MET 5
Cell Line Lung o
EBC-1 Amplificatio 10 days/week  65.31
Xenograft Cancer
n for 3 weeks
30 78.68
c-MET 5
Cell Line Gastric Not
SNU638 Overexpre 10 days/week N
Xenograft Cancer ) Specified
ssion for 3 weeks
Not
30 -
Specified
) MET 5 Significant
Gastric
PDX GA3121 Amplificatio 30 days/week  Suppressio
Cancer
n for3weeks n
_ MET 5 Significant
Liver o ]
PDX LI0612 Amplificatio 30 days/week  Suppressio
Cancer
n for3weeks n
MET 5 Significant
Lung I :
PDX LU2503 Amplificatio 30 days/week  Suppressio
Cancer
n for3weeks n
MET Exon 5 Significant
Lung )
PDX LU5381 14 30 days/week  Suppressio
Cancer
Skipping for3weeks n
PDX Gastric GA2278 Moderate 30 5 No
Cancer MET Copy days/week  Significant
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Number for 3 weeks  Suppressio
n
No
) Moderate 5 o
Gastric Significant
PDX GAO0075 MET Copy 30 days/week )
Cancer Suppressio
Number for 3 weeks
n
No
) Moderate 5 o
Gastric Significant
PDX GA0152 MET Copy 30 days/week )
Cancer Suppressio
Number for 3 weeks
n
No
) Moderate 5 o
Gastric Significant
PDX GA0046 MET Copy 30 days/week )
Cancer Suppressio
Number for 3 weeks

n

Table 2: In Vivo Efficacy of Vabametkib Monotherapy in Xenograft and PDX Models.[4][5]

A key area of preclinical investigation for vabametkib has been its combination with EGFR
tyrosine kinase inhibitors (TKIs) in models of acquired resistance. MET amplification is a known
mechanism of resistance to EGFR TKiIs.[1][2]

Tumor Growth

. Genetic .
Combination Model Type Cancer Type Inhibition (TGI)
Background
(%)
] EGFR mutation,
Vabametkib + Non-Small Cell
o PDX MET 96.6[1][2]
Lazertinib Lung Cancer o
amplification
Vabametkib + Non-Small Cell N
PDX c-Met-amplified ~90

Erlotinib

Lung Cancer

Table 3: In Vivo Efficacy of Vabametkib in Combination Therapy.

Experimental Protocols
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In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of vabametkib against
various cancer cell lines.

Methodology:

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal
bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5%
Cco2.

Seeding: Cells are seeded into 96-well plates at a density of 3 x 103 cells per well and
allowed to adhere overnight.

Treatment: Vabametkib is serially diluted to various concentrations (e.g., 0.1 nM to 30 uM)
and added to the wells.

Incubation: The plates are incubated for 48-72 hours.

Viability Assessment: Cell viability is assessed using a modified propidium iodide (PI) assay
or a water-soluble tetrazolium salt (WST) assay. For the Pl assay, the culture medium is
replaced with a PI solution, and fluorescence is measured. For the WST assay, a WST
reagent is added to the wells, and the absorbance is measured after a short incubation
period.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
IC50 values are determined by plotting the percentage of viability against the log of the drug
concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the anti-tumor efficacy of vabametkib, alone or in combination, in a
patient-derived xenograft model.

Methodology:

» Animal Models: Immunodeficient mice (e.g., BALB/c-nude) are used. All animal procedures
are conducted in accordance with institutional animal care and use committee guidelines.
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Tumor Implantation: Patient-derived tumor fragments or single-cell suspensions are
implanted subcutaneously into the flanks of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). Mice are then randomized into treatment and control groups.

Drug Administration: Vabametkib is administered orally, typically once daily, at specified
doses (e.g., 10 mg/kg, 30 mg/kg). For combination studies, the second agent (e.g.,
Lazertinib) is administered according to its established protocol. The vehicle control group
receives the same formulation without the active drug.

Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. The
formula (Length x Width?) / 2 is commonly used to calculate tumor volume.

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the
formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control
group)] x 100. Statistical significance is determined using appropriate statistical tests, such
as a t-test.
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Caption: Vabametkib inhibits c-MET signaling.

Experimental Workflow
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Caption: PDX model experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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